N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride
Description
Properties
IUPAC Name |
N-(6-methoxy-1,3-benzothiazol-2-yl)-N-(3-morpholin-4-ylpropyl)-1,3-benzothiazole-2-carboxamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O3S2.ClH/c1-29-16-7-8-18-20(15-16)32-23(25-18)27(10-4-9-26-11-13-30-14-12-26)22(28)21-24-17-5-2-3-6-19(17)31-21;/h2-3,5-8,15H,4,9-14H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTLDOXCVGLVPKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N=C(S2)N(CCCN3CCOCC3)C(=O)C4=NC5=CC=CC=C5S4.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25ClN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride typically involves multiple steps, starting from commercially available precursors. The general synthetic route includes:
Formation of the Benzo[d]thiazole Core: This step involves the cyclization of appropriate starting materials under acidic or basic conditions to form the benzo[d]thiazole ring.
Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as methyl iodide or dimethyl sulfate.
Attachment of the Morpholinopropyl Group: This step involves the reaction of the benzo[d]thiazole derivative with a morpholinopropylamine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Formation of the Hydrochloride Salt: The final compound is converted to its hydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) can reduce certain functional groups within the molecule.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, particularly at the methoxy or morpholinopropyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LAH), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Reduced amines or alcohols
Substitution: Alkylated or acylated derivatives
Scientific Research Applications
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as a fluorescent probe or marker due to its unique structural properties.
Medicine: Explored for its potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its chemical stability and reactivity.
Mechanism of Action
The mechanism of action of N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through binding interactions facilitated by its unique structure. The compound’s effects are mediated through pathways involving signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Groups
The compound’s structural uniqueness lies in its 6-methoxybenzothiazole and 3-morpholinopropyl groups. Below is a comparison with key analogs from the evidence:
Key Observations :
- Electron-Donating vs. Electron-Withdrawing Groups : The target’s 6-methoxy group is electron-donating, contrasting with the 6-nitro (electron-withdrawing) group in Compound 6d . This difference likely alters binding affinity to kinases like VEGFR-2, where nitro groups may enhance electrophilic interactions.
- Morpholine vs. Piperazine: The 3-morpholinopropyl side chain in the target compound differs from the 4-methylpiperazine in Compound 12a . Morpholine’s oxygen atom may improve solubility and hydrogen-bonding capacity compared to piperazine’s nitrogen.
- Dual Benzothiazole Scaffold : Unlike analogs with single benzothiazole cores (e.g., Compound 31 ), the target’s dual benzothiazole structure could enhance steric bulk and π-π stacking interactions with hydrophobic enzyme pockets.
Key Differences :
- The target’s hydrochloride salt (unlike free bases in analogs) likely improves solubility, critical for in vivo efficacy.
- Morpholine’s stability under acidic conditions may enhance metabolic resilience compared to nitro or aryl groups in analogs .
Biological Activity
N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)benzo[d]thiazole-2-carboxamide hydrochloride is a complex organic compound that has gained attention for its potential biological activities. This compound features a benzothiazole core, a morpholine group, and a carboxamide functional group, which contribute to its diverse pharmacological properties. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure
The structural formula of this compound can be represented as follows:
This structure includes:
- Benzothiazole moiety : Imparts aromatic properties and potential biological activity.
- Morpholine group : Enhances solubility and bioavailability.
- Carboxamide functional group : May facilitate interactions with biological targets.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The following mechanisms have been proposed based on preliminary studies:
- Enzyme Inhibition : The compound may inhibit certain enzymes involved in metabolic pathways, leading to altered cellular functions.
- Receptor Modulation : It may act as an antagonist or agonist at various receptors, influencing signal transduction pathways.
- Induction of Apoptosis : Research suggests that it can induce apoptosis in cancer cells by modulating pathways involving p53 activation and mitochondrial function.
Biological Activity and Therapeutic Applications
Research has indicated several potential therapeutic applications for this compound:
- Anticancer Activity : Preliminary studies show effectiveness against various cancer cell lines, including Colo205 (colon cancer), U937 (leukemia), MCF7 (breast cancer), and A549 (lung cancer). The compound has demonstrated the ability to induce apoptosis through modulation of critical signaling pathways.
- Antibacterial Properties : Similar compounds within the benzothiazole class have shown antibacterial effects against a range of pathogens. Future studies could explore the spectrum of activity against specific bacterial strains.
- Anti-inflammatory Effects : There is potential for anti-inflammatory activity, which could be beneficial in treating conditions characterized by chronic inflammation .
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique aspects of this compound relative to structurally similar compounds:
| Compound Name | Structure Features | Biological Activity |
|---|---|---|
| N-(benzo[d]thiazol-2-yl)-2-phenylacetamide | Lacks morpholine group | Different biological profile |
| N-(6-fluorobenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2-phenylacetamide | Fluorine substitution | Enhanced lipophilicity; potential anticancer activity |
| N-(6-methoxybenzo[d]thiazol-2-yl)-N-(3-piperidinopropyl)-2-phenylacetamide | Piperidine instead of morpholine | Altered pharmacological properties |
Case Studies
- Study on Anticancer Properties : A study conducted on MCF7 breast cancer cells demonstrated that treatment with the compound led to a significant reduction in cell viability and increased markers of apoptosis. The mechanism was linked to the activation of p53-dependent pathways .
- Antibacterial Evaluation : In vitro tests indicated that derivatives with similar benzothiazole structures exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli, suggesting potential for further exploration in infectious disease treatment.
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for constructing the dual benzothiazole core in this compound, and how can reaction conditions be optimized to minimize byproducts?
- Methodological Answer : The dual benzothiazole system can be synthesized via cyclization reactions using iodine and triethylamine in DMF, as demonstrated in analogous thiadiazole derivatives . Key steps include:
- Using N-phenylhydrazinecarboxamides and isothiocyanato intermediates in acetonitrile under reflux (1–3 minutes) to form precursors.
- Cyclization via sulfur elimination, monitored by TLC or HPLC.
- Optimization involves adjusting stoichiometry of iodine (catalytic vs. stoichiometric) and reaction time to suppress disulfide byproducts.
- Validation : Confirm intermediates via H/C NMR and final product purity via HPLC (>98%) .
Q. How can the pH-dependent solubility of this compound be systematically characterized for in vitro assays?
- Methodological Answer :
- Prepare buffers across a pH range (e.g., 5.0–8.0) and measure solubility using shake-flask or nephelometry.
- Correlate solubility with bioactivity (e.g., antimicrobial assays) to identify optimal pH for testing, as pH influences protonation of the morpholine and methoxy groups .
- Use LC-MS to track degradation products under acidic/basic conditions .
Advanced Research Questions
Q. What experimental and computational approaches can resolve contradictions in reported IC values across cancer cell lines?
- Methodological Answer :
- Experimental : Standardize assays (e.g., MTT vs. ATP-based luminescence) and cell culture conditions (e.g., serum concentration, passage number).
- Computational : Perform molecular docking to assess binding affinity to proposed targets (e.g., PFOR enzyme, as seen in thiazole derivatives ). Validate with siRNA knockdown of targets in resistant cell lines.
- Data Analysis : Apply multivariate regression to account for variables like efflux pump activity (e.g., P-gp expression) .
Q. How can stereochemical impurities in the 3-morpholinopropyl moiety be detected and quantified during synthesis?
- Methodological Answer :
- Use chiral HPLC with a cellulose-based column and polarimetric detection to separate enantiomers.
- Compare H NMR coupling constants with density functional theory (DFT)-predicted values for stereoisomers.
- Synthesize and test individual enantiomers for activity differences (e.g., via kinase inhibition assays) .
Q. What mechanistic insights can be gained from studying the compound’s interaction with lipid bilayers?
- Methodological Answer :
- Employ surface plasmon resonance (SPR) or fluorescence anisotropy to measure binding to model membranes (e.g., POPC liposomes).
- Use molecular dynamics simulations to predict insertion depth of the benzothiazole groups.
- Validate with confocal microscopy in live cells using a fluorescently tagged analog .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
